1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a pyrrolidin-2-one moiety attached to an indole ring, which is further substituted with a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate. The pyrrolidin-2-one moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by methylation and cyclization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like methanol and catalysts such as methanesulfonic acid are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Serotonin: 5-Hydroxytryptamine, another indole derivative involved in neurotransmission.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of the indole and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
190328-45-1 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(9-12)11(10-16-14)6-8-17-7-2-3-15(17)18/h4-5,9-10,16H,2-3,6-8H2,1H3 |
InChI Key |
MEZYFVJATJMAJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.